



Technical Support Center: Overcoming Favipiravir Sodium Solubility Challenges

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Compound of Interest		
Compound Name:	Favipiravir sodium	
Cat. No.:	B15566450	Get Quote

Welcome to the technical support center for researchers, scientists, and drug development professionals working with favipiravir. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of favipiravir and its sodium salt in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low solubility with favipiravir in my aqueous buffer?

A1: Favipiravir is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which means it has high permeability but low water solubility.[1] Its aqueous solubility is inherently limited, which can present challenges in experimental and formulation settings.[1][2][3][4][5]

Q2: What is the difference in solubility between favipiravir and favipiravir sodium?

A2: The sodium salt of favipiravir (NaFPV) exhibits significantly higher aqueous solubility compared to the free acid form (FPV). Studies have shown that the solubility of NaFPV in water can be approximately 100 times greater than that of FPV.[2][6] This enhancement in solubility can lead to a higher rate and extent of absorption and a faster onset of therapeutic effect.[2]

Q3: How does pH influence the solubility of favipiravir?

Troubleshooting & Optimization





A3: Favipiravir is a weak acid with a pKa of 5.1.[7] Its solubility is highly dependent on the pH of the aqueous medium. Solubility is low in acidic conditions (pH 1.2 and 3.0) and increases in neutral to slightly alkaline environments (pH 4.5, 6.0, 6.8, and 8.0).[8][9] Raising the pH to slightly above its pKa increases the proportion of the more soluble ionized form.[7]

Q4: Are there other methods to improve the aqueous solubility of favipiravir?

A4: Yes, several techniques have been successfully employed to enhance the solubility of favipiravir, including:

- Co-solvency: Using co-solvents like propylene glycol can improve solubility by lowering the dielectric constant of the vehicle.[7]
- Use of Solubilizing Agents: Surfactants such as poloxamer 188 can be used to enhance solubility.[7]
- Complexation: Forming ionic liquids with favipiravir has been shown to improve aqueous solubility by 78 to 125 times.[10] Complexation with cyclodextrins is another viable strategy.
 [11]
- Cocrystallization: The formation of cocrystals with other molecules can increase solubility. For instance, certain cocrystals have demonstrated a 6-fold increase in solubility.[12][13]
- Solid Dispersions: Creating solid dispersions with polymers can improve the dissolution rate.
 [4]
- Nanonization: Reducing particle size to the nano-scale through techniques like supercritical fluid technology can enhance solubility.[1]

Troubleshooting Guides

Issue: My favipiravir is not dissolving completely in a neutral pH buffer.



Possible Cause	Troubleshooting Step
Insufficient pH	Favipiravir's solubility increases above its pKa of 5.1.[7] Gradually increase the pH of your buffer using a suitable base (e.g., NaOH) while monitoring for dissolution. A pH of 6.8 has been shown to be effective.[8][14]
Concentration too high	The concentration of favipiravir may be exceeding its solubility limit in the chosen buffer. Try reducing the concentration or increasing the volume of the buffer.
Use of free acid form	The free acid form of favipiravir has low aqueous solubility.[2] Consider using the more soluble sodium salt form (NaFPV) if your experimental design allows.[2][6]

Issue: I am observing precipitation of favipiravir after initial dissolution upon pH adjustment.

Possible Cause	Troubleshooting Step
Buffer capacity exceeded	The buffering capacity of your system may be insufficient to maintain the desired pH, leading to a drop in pH and subsequent precipitation. Ensure you are using a buffer with adequate capacity for the experimental conditions.
Supersaturation and instability	High supersaturation levels, especially with some cocrystals, can lead to dissociation and precipitation.[12][13] The addition of precipitation inhibitors, such as polyvinylpyrrolidone (PVP), may help stabilize the solution.[12]

Data Summary

Table 1: Solubility Enhancement of Favipiravir using Different Techniques



Technique	Form	Fold Increase in Solubility (approx.)	Reference
Salt Formation	Favipiravir Sodium (NaFPV)	100x	[2][6]
Ionic Liquid Formation	Favipiravir Ionic Liquids (FAV-ILs)	78-125x	[10]
Cocrystallization	Favipiravir Cocrystals	6x	[12][13]

Table 2: pH-Dependent Solubility of Favipiravir

pH of Media	Solubility	Reference
1.2 (0.1 N HCl)	Low	[7][8]
3.0 (Phosphate Buffer)	Low	[8]
4.5 (Acetate Buffer)	High	[7][8]
6.0 (Phosphate Buffer)	High	[8]
6.8 (Phosphate Buffer)	High	[7][8][9]
8.0 (Borate Buffer)	High	[8]

Experimental Protocols

Protocol 1: Preparation of a Favipiravir Oral Solution using pH Adjustment and a Solubilizing Agent

This protocol is adapted from a study developing a hospital-compounded oral solution.[7]

- Vehicle Preparation: Prepare a 0.02M trisodium citrate buffer.
- Solubilizer Addition: Add poloxamer 188 to the citrate buffer to a final concentration of 0.07%.
- Favipiravir Dissolution: Disperse the desired amount of favipiravir powder in the prepared vehicle.



- pH Adjustment: Slowly add 1M sodium hydroxide while stirring and monitoring the pH. Adjust the pH to a range of 5.80-6.20 to achieve complete dissolution.
- Final Formulation: Other excipients such as preservatives (e.g., parabens in propylene glycol), sweeteners, and flavoring agents can be added to the final clear solution.

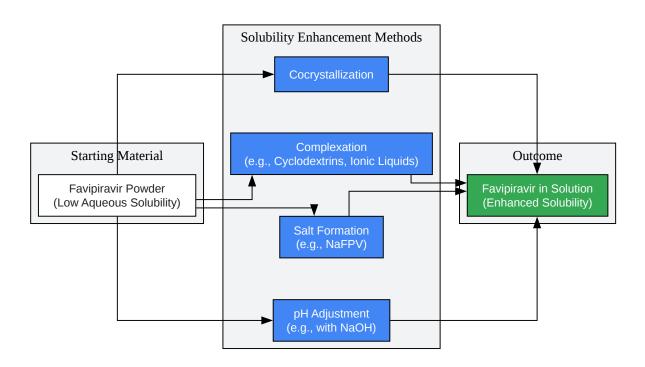
Protocol 2: Preparation of Favipiravir Niosomes by Modified Ethanol Injection Method

This protocol is based on the formulation of favipiravir-loaded niosomes for enhanced delivery. [15]

- Lipid Phase Preparation: Dissolve varying amounts of Span® 60 and cholesterol in 2 mL of ethanol using ultrasonication for 10 minutes at 30°C.
- Drug Incorporation: Dissolve 30 mg of favipiravir into the ethanolic lipid solution and sonicate until a clear solution is formed.
- Niosome Formation: Rapidly inject the drug-lipid solution into 15 mL of distilled water, preheated to 60°C, under constant stirring.
- Sonication: Subject the resulting suspension to probe sonication (e.g., 0.5 cycles for 2 minutes at 80% ultrasonic power input) to form the niosomes.

Visualizations

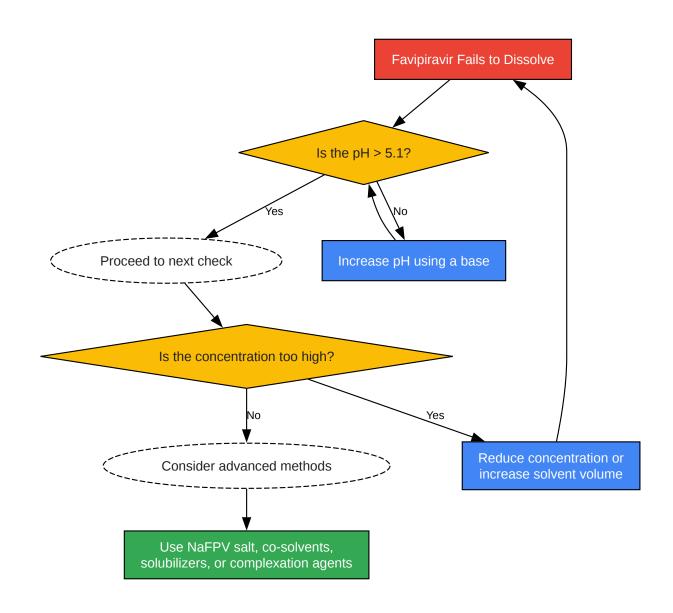




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Caption: Workflow for enhancing favipiravir solubility.





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Caption: Troubleshooting logic for favipiravir dissolution.

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